2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride is a complex organic compound characterized by its unique structural features and potential applications in scientific research. The compound's IUPAC name reflects its intricate molecular architecture, which includes a trifluorophenyl group and an imidazo[1,5-a]pyrazinone core. This compound is primarily classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure.
This compound can be sourced from various chemical suppliers and is often utilized in research settings. Its classification falls under the category of pharmaceuticals and agrochemicals due to its potential biological activities. The molecular formula for this compound is with a molecular weight of 321.72 g/mol.
The synthesis of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride typically involves several key steps:
The detailed synthetic route may involve multiple steps including:
The molecular structure of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride can be described using its chemical identifiers:
InChI=1S/C13H14F3N3O.ClH/c14-13(15,16)9-2-1-3-10(6-9)19-8-11-7-17-4-5-18(11)12(19)20;/h1-3,6,11,17H,4-5,7-8H2;1H
C1CN2C(CN1)CN(C2=O)C3=CC=CC(=C3)C(F)(F)F.Cl
The compound features:
The chemical reactivity of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride can be explored through various types of reactions:
Technical details regarding specific reactions may include reaction yields and conditions that optimize product formation.
The mechanism of action for compounds like 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride typically involves interactions at the molecular level with biological targets such as enzymes or receptors:
Data supporting these mechanisms often come from pharmacological studies evaluating efficacy and potency against target receptors.
The physical properties of this compound include:
Chemical properties include:
Relevant data from analytical methods such as Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry may provide insights into these properties.
The applications of 2-(2,3,4-trifluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one; hydrochloride span several scientific fields:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7